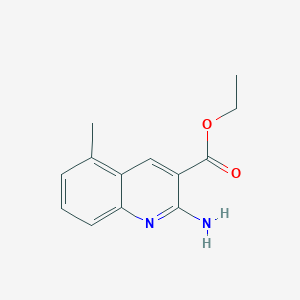![molecular formula C8H6N2O3 B13675785 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its significant applications in medicinal chemistry and material science due to its unique structural properties .
Métodos De Preparación
The synthesis of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of aminopyrazole derivatives with β-enaminone derivatives under microwave irradiation . This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides
Aplicaciones Científicas De Investigación
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate’s access . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .
Comparación Con Compuestos Similares
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share a similar heterocyclic structure but differ in their specific functional groups and substitution patterns. The unique hydroxyl group in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-2-1-3-10-7(6)5(4-9-10)8(12)13/h1-4,11H,(H,12,13) |
Clave InChI |
FHJJBTGTNFPAJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)




![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)



![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)

![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

